An In-depth Technical Guide to the Synthesis and Characterization of Creatine Pyruvate for Research Applications
An In-depth Technical Guide to the Synthesis and Characterization of Creatine Pyruvate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of creatine (B1669601) pyruvate (B1213749), a compound of interest for various research applications due to the combined potential benefits of its constituent parts: creatine and pyruvate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes relevant biochemical pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Synthesis of Creatine Pyruvate
Creatine pyruvate is synthesized through a direct reaction of creatine with pyruvic acid. The reaction can be modulated to produce different molar ratios of the salt. Below are protocols derived from established methods for the synthesis of 1:1 and 2:1 molar ratio creatine pyruvate salts.
Experimental Protocol: Synthesis of Creatine Pyruvate (1:1)
This protocol describes the synthesis of creatine pyruvate where the molar ratio of creatine to pyruvic acid is approximately 1:1.
Materials:
-
Creatine monohydrate
-
Pyruvic acid (anhydrous or aqueous solution)
-
Beaker
-
Grater or mortar and pestle
-
Vacuum drying oven
Procedure:
-
In a beaker, intimately mix creatine monohydrate and pyruvic acid in a 1:2 molar ratio (e.g., 29.8 g of creatine monohydrate to 35.2 g of pyruvic acid).
-
Allow the mixture to stand at room temperature. It will gradually solidify into a white, fine crystalline mass.
-
Once solidified, crush the product using a grater or a mortar and pestle.
-
Dry the resulting powder for 4 hours at 50°C in a vacuum drying oven.
-
The yield is expected to be quantitative (>99%).
Experimental Protocol: Synthesis of Creatine Pyruvate (2:1)
This protocol details the synthesis of creatine pyruvate with a 2:1 molar ratio of creatine to pyruvic acid.
Materials:
-
Creatine monohydrate
-
Pyruvic acid
-
Tetrahydrofuran (THF)
-
Grater or mortar and pestle
-
Vacuum drying oven
Procedure:
-
In a grater or mortar, combine creatine monohydrate and pyruvic acid in a 2:1 molar ratio (e.g., 29.8 g of creatine monohydrate to 8.8 g of pyruvic acid).
-
Add a small amount of a polar solvent, such as 20 ml of tetrahydrofuran, to facilitate the reaction.
-
Mix the components thoroughly. The mixture will become increasingly viscous and eventually solidify into a white, fine crystalline mass.
-
Dry the product for 4 hours at 50°C in a vacuum drying oven.
-
The yield is expected to be quantitative (>99%).
Characterization of Creatine Pyruvate
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized creatine pyruvate. This section details the primary analytical techniques and provides exemplar protocols.
Physicochemical Properties
The fundamental properties of the synthesized creatine pyruvate should be determined as a first step in its characterization.
| Property | Creatine Pyruvate (1:2) | Creatine Pyruvate (2:1) |
| Appearance | White, fine crystalline mass | White, fine crystalline mass |
| Melting Point | 90-95°C (with decomposition)[1][2] | 118-120°C (with decomposition)[1][2] |
| Solubility | - | - |
| Elemental Analysis | C: 38.36%, H: 5.94%, N: 19.18% (Calculated for C₇H₁₃N₃O₅) | - |
Note: Further studies are required to determine the aqueous solubility of different creatine pyruvate salts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of creatine pyruvate and quantifying its components. The following is a general protocol that can be adapted for creatine pyruvate analysis.
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase: A simple isocratic mobile phase can be employed. For example, 0.045 M ammonium (B1175870) sulfate (B86663) in water. Alternatively, a gradient system with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.01 M sodium acetate) can be used.[3] For LC-MS compatibility, volatile buffers like formic acid or trifluoroacetic acid (TFA) are recommended.[4]
-
Flow Rate: 0.75 - 1.0 mL/min[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the creatine pyruvate sample in the mobile phase to a known concentration (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the elution of creatine and pyruvate. The retention times will be specific to the column and mobile phase conditions used.
-
Purity can be assessed by the relative area of the creatine and pyruvate peaks compared to any impurity peaks. Quantification can be performed using a calibration curve generated from standards of known concentrations.
-
| Parameter | Value |
| Column | C18 reverse-phase, Porous Graphitic Carbon[7] |
| Mobile Phase | Isocratic or gradient aqueous/organic |
| Detector | UV (205-210 nm),[5][6] Pulsed Electrochemical[3] |
| Linearity Range (Creatine) | 1-100 µg/mL[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of creatine pyruvate. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the creatine pyruvate sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Expected signals for the creatine moiety include a singlet for the N-methyl protons (~3.0 ppm) and a singlet for the methylene (B1212753) protons (~3.9 ppm).[8][9] The pyruvate moiety will show a singlet for the methyl protons (~2.3 ppm).
-
Acquire a ¹³C NMR spectrum. Key resonances for creatine include the carboxyl carbon (~177 ppm), the guanidinium (B1211019) carbon (~160 ppm), the methylene carbon (~56 ppm), and the N-methyl carbon (~40 ppm).[10] For pyruvate, the carbonyl carbon (~207 ppm), the carboxyl carbon (~162 ppm), and the methyl carbon (~27 ppm) are characteristic.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to confirm the molar ratio of creatine to pyruvate.
-
Assign the chemical shifts in both ¹H and ¹³C spectra to the respective nuclei in the creatine pyruvate structure.
-
| Nucleus | Creatine Chemical Shifts (ppm) (approximate) | Pyruvate Chemical Shifts (ppm) (approximate) |
| ¹H | N-CH₃: 3.0, CH₂: 3.9[8][9] | CH₃: 2.3 |
| ¹³C | C=O: 177, C=N: 160, CH₂: 56, N-CH₃: 40[10] | C=O: 207, COO⁻: 162, CH₃: 27 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the creatine pyruvate molecule.
Experimental Protocol: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer with a suitable sampling accessory (e.g., KBr pellet press or ATR).
-
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the creatine pyruvate sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups in creatine and pyruvate. Key vibrational modes for creatine include N-H stretching, C=O stretching of the carboxylic acid, and C-N stretching.[11][12] Pyruvate will exhibit a characteristic C=O stretching frequency for the ketone and the carboxylate. The patent for creatine pyruvate indicates characteristic peaks at 1763, 1734, 1697, 1663, and 1605 cm⁻¹.
-
| Functional Group | Wavenumber (cm⁻¹) (approximate) |
| N-H Stretch (Creatine) | 3400-3100 |
| C=O Stretch (Pyruvate, Ketone) | 1725-1705 |
| C=O Stretch (Carboxylate) | 1610-1550 |
| C=N Stretch (Creatine) | 1690-1640 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of creatine pyruvate and to confirm its elemental composition.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
-
Sample Preparation:
-
Prepare a dilute solution of creatine pyruvate in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
-
Data Analysis:
-
In the positive ion mode, expect to observe a peak corresponding to the protonated creatine molecule [M+H]⁺ at m/z 132.
-
In the negative ion mode, expect to observe a peak corresponding to the deprotonated pyruvate molecule [M-H]⁻ at m/z 87.
-
High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.
-
| Ion | Expected m/z |
| [Creatine + H]⁺ | 132.07 |
| [Pyruvate - H]⁻ | 87.01 |
Signaling Pathways
Creatine and pyruvate are key players in cellular energy metabolism. The biological effects of creatine pyruvate are likely attributable to the independent actions of these two components upon dissociation.
Creatine Metabolism and Signaling
Creatine plays a crucial role in the rapid regeneration of ATP, particularly in tissues with high and fluctuating energy demands like muscle and brain.
Caption: Endogenous synthesis and cellular energy buffering role of creatine.
Pyruvate Metabolism
Pyruvate is a central hub in carbohydrate metabolism, linking glycolysis to the citric acid cycle and other metabolic pathways.
Caption: Central role of pyruvate in cellular metabolism.
Conclusion
This technical guide provides a foundational framework for the synthesis and comprehensive characterization of creatine pyruvate for research purposes. The detailed protocols for synthesis and analysis, coupled with the visualization of relevant metabolic pathways, are intended to equip researchers with the necessary information to produce and validate this compound for their specific applications. Further research into the potential synergistic effects and unique signaling properties of creatine pyruvate is warranted.
References
- 1. EP0894083B1 - Creatine pyruvates and method for their production - Google Patents [patents.google.com]
- 2. WO1998028263A1 - Creatine pyruvates and method for their production - Google Patents [patents.google.com]
- 3. Research Portal [researchworks.creighton.edu]
- 4. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
- 5. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. bmse000950 Creatine at BMRB [bmrb.io]
- 9. Spatially localized 1H NMR spectra of metabolites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of creatine in rat muscle by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
